N-[3-(methylsulfanyl)phenyl]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
Description
N-[3-(Methylsulfanyl)phenyl]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide is a synthetic small molecule characterized by a butanamide backbone linked to a 3-(methylsulfanyl)phenyl group and a 4-(pyridin-2-yl)piperazine moiety.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-27-17-6-4-5-16(15-17)22-19(25)8-9-20(26)24-13-11-23(12-14-24)18-7-2-3-10-21-18/h2-7,10,15H,8-9,11-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQBEGPXSPOXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CCC(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperazine-Pyridine Moiety
The synthesis begins with 1-(pyridin-2-yl)piperazine , commercially available or prepared via nucleophilic aromatic substitution between 2-chloropyridine and piperazine under refluxing conditions (120°C, DMF, 12–24 hours).
Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-Chloropyridine | DMF | 120°C | 18 h | 78% |
| Piperazine (excess) |
Butanamide Backbone Installation
The butanamide precursor is synthesized via Michael addition of acryloyl chloride to the piperazine intermediate, followed by oxidation:
-
Acryloylation :
Yield: 85–90%. -
Oxidation to 4-Oxobutanoic Acid :
The acryloyl intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone/water (1:1) at 0–5°C.
Yield: 65–70%.
Preparation of 3-(Methylsulfanyl)aniline
Sulfur Functionalization of Aniline
3-(Methylsulfanyl)aniline is synthesized via thioetherification of 3-nitrothiophenol followed by reduction:
-
Nitro Reduction :
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 4 h) reduces the nitro group to an amine:
Yield: 88%.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves coupling the carboxylic acid and amine using EDCI/HOBt :
Procedure :
-
Activate 4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid (1.2 equiv) with EDCI (1.5 equiv) and HOBt (1.5 equiv) in DMF (0.1 M) at 0°C for 30 min.
-
Add 3-(methylsulfanyl)aniline (1.0 equiv) and stir at 25°C for 12–16 h.
-
Quench with water, extract with ethyl acetate, and purify via silica chromatography (hexane:ethyl acetate = 3:1).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Coupling Agent | EDCI/HOBt |
| Solvent | DMF |
| Temperature | 25°C |
| Reaction Time | 16 h |
| Yield | 74% |
Alternative Methods
-
Mixed Carbonate Activation : Using chloroformate derivatives (e.g., isobutyl chloroformate) in THF with N-methylmorpholine.
-
Enzymatic Catalysis : Lipase-mediated coupling in non-aqueous media (reported yields: 50–60%).
Characterization and Analytical Data
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 7.52 (m, 2H, Ar-H), 6.89 (s, 1H, NH), 3.72–3.68 (m, 4H, piperazine-H), 2.95 (s, 3H, SCH₃).
-
LC-MS : m/z 427.2 [M+H]⁺.
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O = 70:30, 1.0 mL/min) shows ≥98% purity (tᵣ = 6.7 min).
Challenges and Optimization Opportunities
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanamide backbone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity:
Research indicates that compounds similar to N-[3-(methylsulfanyl)phenyl]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide exhibit potential antidepressant properties. The piperazine and pyridine components may enhance serotonin receptor binding, contributing to mood regulation .
Anticancer Properties:
Studies have suggested that derivatives of this compound can inhibit cancer cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, indicating a promising avenue for further exploration in oncology .
Antimicrobial Activity:
The compound's unique structure allows for interaction with bacterial membranes, potentially leading to antimicrobial effects. Preliminary studies have indicated that it may possess activity against certain Gram-positive and Gram-negative bacteria .
Neuropharmacology
Cognitive Enhancement:
Research into the neuropharmacological effects of this compound suggests it may enhance cognitive functions. This is particularly relevant in the context of neurodegenerative diseases where cognitive decline is prevalent. The compound's interaction with neurotransmitter systems could play a role in improving memory and learning capabilities .
Anxiolytic Effects:
Similar compounds have been studied for their anxiolytic properties, suggesting that this compound may also exhibit similar effects. This could be beneficial in treating anxiety disorders by modulating GABAergic activity in the brain .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of various piperazine derivatives. Among these, compounds structurally related to this compound demonstrated significant reductions in depressive-like behaviors in animal models .
Case Study 2: Anticancer Activity
In vitro studies conducted on breast cancer cell lines revealed that certain derivatives of the compound inhibited cell proliferation by inducing apoptosis through caspase activation pathways. These findings suggest potential for developing new anticancer agents based on this chemical scaffold .
Case Study 3: Neuroprotective Effects
A recent investigation into neuroprotective effects highlighted that compounds similar to this compound could protect neuronal cells from oxidative stress-induced damage. This was evidenced by reduced levels of reactive oxygen species (ROS) in treated cells compared to controls .
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Piperazine Moieties
Piperazine derivatives are widely explored for their versatility in drug design. The target compound’s piperazine ring is substituted with a pyridin-2-yl group, distinguishing it from analogues with alternative substituents:
*Calculated based on formula C20H24N4O2S.
Key Observations:
- Pyridin-2-yl vs.
- Butanamide vs. Butanoic Acid: The amide group in the target compound enhances metabolic stability compared to the carboxylic acid in CAS 213186-59-5, which may exhibit higher solubility but lower membrane permeability .
Substituent Effects on Aromatic Rings
The 3-(methylsulfanyl)phenyl group in the target compound contrasts with substituents in other analogues:
- Methylsulfanyl vs. Methoxy: The sulfur atom in the target compound may improve lipid solubility and oxidative stability compared to the oxygen in methoxy analogues, which could influence tissue distribution .
- Halogenated Analogues: Chloro or fluoro substituents (e.g., ’s 11b, 11c) often enhance binding affinity to hydrophobic pockets in target proteins but may increase toxicity risks .
Heterocyclic Core Variations
The target compound’s butanamide core differs from heterocyclic systems in other analogues:
- Flexibility vs. In contrast, benzo[b][1,4]oxazin-3-one derivatives () exhibit rigidity, which may enhance selectivity but reduce bioavailability .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-[3-(methylsulfanyl)phenyl]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide, and how are they addressed?
- Synthesis Optimization : The compound requires multi-step reactions, including coupling of the methylsulfanylphenyl group with the pyridinyl-piperazine moiety. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is often used to attach aromatic/heterocyclic groups, but steric hindrance from the methylsulfanyl substituent can reduce yields. Stepwise purification via flash chromatography and recrystallization improves purity .
- Intermediate Stability : The methylsulfanyl group is prone to oxidation during synthesis. Performing reactions under inert atmospheres (e.g., nitrogen) and using antioxidants like BHT can mitigate this .
Q. Which analytical methods are critical for characterizing this compound’s purity and structural integrity?
- HPLC Analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) confirms purity (>95% threshold for pharmacological studies). Gradient elution with acetonitrile/water (+0.1% TFA) resolves impurities from the parent compound .
- NMR Spectroscopy : 1H/13C NMR identifies regiochemical outcomes, particularly distinguishing piperazine conformers and methylsulfanyl oxidation byproducts. DMSO-d6 is preferred for resolving amide proton signals .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target receptors?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with receptors (e.g., GPCRs or kinases). The pyridinyl-piperazine moiety often engages in hydrogen bonding with catalytic residues, while the methylsulfanyl group contributes to hydrophobic pocket filling. Crystallographic data from analogous structures (e.g., CGRP receptor at 1.6 Å resolution) validate docking poses .
- MD Simulations : Molecular dynamics (GROMACS/NAMD) assess binding stability over time, highlighting conformational flexibility in the butanamide linker .
Q. What strategies resolve contradictions in biological activity data across experimental models?
- Species-Specific Assays : Differences in metabolic stability (e.g., CYP450 isoforms in human vs. rodent hepatocytes) can explain variability. Parallel testing in human primary cells and transgenic models clarifies relevance .
- SAR Studies : Systematic modification of substituents (e.g., replacing methylsulfanyl with sulfone) quantifies contributions to activity. For example, sulfone derivatives may enhance potency but reduce solubility, requiring formulation adjustments .
Q. How is the methylsulfanyl group exploited in structure-activity relationship (SAR) studies?
- Oxidation-Responsive Probes : Controlled oxidation to sulfoxides/sulfones alters electron density and hydrogen-bonding capacity, enabling mechanistic studies of receptor-ligand interactions .
- Metabolic Profiling : LC-MS/MS tracks methylsulfanyl metabolism in vitro (e.g., liver microsomes), identifying stable derivatives for lead optimization .
Q. What experimental designs mitigate low solubility in pharmacological assays?
- Co-Solvent Systems : Use DMSO/PEG-400 blends (<5% v/v) to maintain solubility without cytotoxicity. For in vivo studies, nanoemulsions or cyclodextrin complexes improve bioavailability .
- Salt Formation : Reacting the free base with HCl or tartaric acid enhances aqueous solubility for intravenous administration .
Methodological Challenges
Q. How are crystallographic studies optimized for this compound’s polymorphic forms?
- Crystal Screening : High-throughput vapor diffusion (e.g., Hampton Research screens) identifies conditions for X-ray-quality crystals. The piperazine ring’s flexibility necessitates low-temperature (100 K) data collection to reduce disorder .
- Synchrotron Radiation : High-brilliance sources (e.g., Diamond Light Source) resolve electron density for the butanamide linker, distinguishing rotational isomers .
Q. What in vitro assays best quantify target engagement vs. off-target effects?
- TR-FRET Binding Assays : Time-resolved fluorescence resonance energy transfer (e.g., LanthaScreen) measures displacement of labeled probes at target receptors (IC50 < 100 nM desirable). Counter-screening against related receptors (e.g., dopamine D2) assesses selectivity .
- Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins DiscoverX) identify off-target inhibition, with <10% cross-reactivity considered acceptable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
